(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide
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Overview
Description
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide is a compound of significant interest in the field of organic chemistry. This compound features a tetrazole ring, which is known for its stability and diverse reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide typically involves the reaction of O-tolyl tetrazole with thioacetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tetrazole ring to a more reduced form, such as an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetohydrazide moiety can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the thioacetohydrazide moiety can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide include other tetrazole derivatives and thioacetohydrazide-containing molecules. These compounds share similar reactivity and applications but may differ in their specific properties and effectiveness. For example, other tetrazole derivatives may have different substituents on the tetrazole ring, leading to variations in stability and reactivity. The uniqueness of 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide lies in its specific combination of the tetrazole and thioacetohydrazide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N6OS |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C10H12N6OS/c1-7-4-2-3-5-8(7)16-10(13-14-15-16)18-6-9(17)12-11/h2-5H,6,11H2,1H3,(H,12,17) |
InChI Key |
YWCXRYOJDDBMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NN |
Origin of Product |
United States |
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